Dihydroagnosterol is synthesized from lanosterol, a key precursor in the cholesterol biosynthetic pathway. This pathway involves multiple enzymatic reactions that convert simple precursors into complex sterols, with Dihydroagnosterol representing one of the later stages in this intricate process.
Dihydroagnosterol belongs to the class of organic compounds known as steroids, characterized by a four-ring carbon structure. It is specifically classified as a sterol due to its hydroxyl group and its role in cellular membranes and signaling pathways.
The synthesis of Dihydroagnosterol can be achieved through several methods, primarily involving enzymatic conversions within biological systems. The most notable method includes:
The enzymatic pathways involved in the synthesis are complex and often require specific conditions such as pH, temperature, and the presence of cofactors like NADPH. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze and confirm the presence of Dihydroagnosterol during these processes .
Dihydroagnosterol has a molecular formula of C27H46O and features a characteristic steroid structure with four fused carbon rings. The presence of a hydroxyl group distinguishes it from other sterols.
This structure indicates that it contains 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom.
Dihydroagnosterol participates in several chemical reactions typical of steroid compounds:
These reactions generally require specific catalysts or enzymes to proceed efficiently. For instance, the reduction of double bonds typically involves hydrogenation processes facilitated by metal catalysts or biological enzymes .
Dihydroagnosterol acts primarily through its incorporation into cellular membranes, influencing fluidity and permeability. It also serves as a precursor for bioactive molecules, including steroid hormones that regulate various physiological processes.
Research indicates that Dihydroagnosterol's presence in cell membranes can significantly affect signal transduction pathways involved in growth and metabolism . Its role as a precursor means that fluctuations in its levels can impact hormone synthesis directly.
Relevant data from studies indicate that Dihydroagnosterol maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions .
Dihydroagnosterol is primarily used in research related to cholesterol metabolism and steroid biosynthesis. Its applications include:
Research continues to explore the broader implications of Dihydroagnosterol in health and disease, particularly concerning metabolic disorders linked to cholesterol dysregulation
Dihydroagnosterol (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) occupies a critical branch point in postsqualene sterol biosynthesis. It is synthesized from lanosterol via a two-step enzymatic reduction: First, lanosterol 14α-demethylase (CYP51) removes the C-14 methyl group to yield 24,25-dihydrolanosterol. Subsequently, the sterol Δ14-reductase (TM7SF2) catalyzes the saturation of the Δ14 double bond to generate dihydroagnosterol [1] [4]. This intermediate serves as the substrate for C-4 demethylation, initiated by the sterol-C4-methyl oxidase (SC4MOL/MSMO1), which hydroxylates the 4α-methyl group to a carboxylic acid. NAD(P)-dependent steroid dehydrogenase-like (NSDHL) then facilitates oxidative decarboxylation, yielding 4,4-dimethylcholesta-7,9-dienol. Further metabolism involves isomerization to cholesta-8,14-dienol, which enters the canonical cholesterol synthesis pathway via Δ14-reduction and Δ8→Δ7 isomerization [1] [4].
Table 1: Key Enzymes in Dihydroagnosterol Demethylation
Enzyme | EC Number | Reaction Catalyzed | Cofactors/Regulators |
---|---|---|---|
SC4MOL/MSMO1 | 1.14.13.72 | 4α-Methyl oxidation to carboxylate | O₂, NADPH, Cytochrome b₅ |
NSDHL | 1.1.1.170 | Oxidative decarboxylation to 3-ketosteroid | NAD⁺ |
HSD17B7 | 1.1.1.62 | 3-Ketosteroid reduction to 3β-hydroxysteroid | NADPH |
SC4MOL is posttranslationally regulated by the E3 ubiquitin ligase MARCHF6, which targets it for proteasomal degradation under high sterol conditions. This degradation fine-tunes flux through the demethylation complex, preventing toxic intermediate accumulation [4].
Lanosterol synthase (LSS) catalyzes the cyclization of 2,3-oxidosqualene into lanosterol, the foundational tetracyclic sterol scaffold. This transformation proceeds through a high-energy protosteryl cation intermediate (6,6,6,5-fused ring system), followed by Wagner-Meerwein rearrangements and deprotonation to yield lanosterol [2]. Structural analyses reveal that LSS active-site residues (e.g., Asp456 in Saccharomyces cerevisiae) are critical for epoxide protonation and cyclization initiation. Mutations in these residues (e.g., D456N) abolish activity, confirming their role in catalysis [2].
LSS exhibits substrate promiscuity, accepting modified squalene derivatives. Notably, 2,3;22,23-dioxidosqualene is cyclized into 24(S),25-epoxylanosterol, which bypasses canonical demethylation steps via the epoxycholesterol shunt pathway. This shunt metabolizes 24(S),25-epoxylanosterol to 24(S),25-epoxycholesterol using enzymes from the standard cholesterol pathway [5]. While dihydroagnosterol is not a direct product of this shunt, LSS activity determines the balance between canonical lanosterol production and shunt-derived sterols, indirectly influencing dihydroagnosterol precursor availability.
Table 2: LSS Mutants and Product Specificity
Mutation (S. cerevisiae) | Catalytic Effect | Sterol Output |
---|---|---|
Wild-type | Normal cyclization | Lanosterol (≥95%) |
I481V (A. thaliana CAS1) | Altered deprotonation specificity | Lanosterol (24%), Cycloartenol (55%), Parkeol (21%) |
D456N | Loss of epoxide protonation | No cyclization |
Sterol methyltransferases (SMTs) catalyze C-24 alkylation, distinguishing ergosterol (fungi) and phytosterols (plants) from cholesterol. Dihydroagnosterol is not a direct SMT substrate, but its precursor lanosterol is methylated by Erg6 in fungi or SMT1/SMT2 in plants to initiate side-chain diversification [3] [6] [9].
In Arabidopsis thaliana, SMT1 and SMT2 exhibit overlapping substrate specificities but distinct kinetic roles:
In contrast, fungal Erg6 is essential in filamentous fungi (e.g., Aspergillus fumigatus), where it methylates lanosterol to generate eburicol, the substrate for CYP51A/CYP51B. Repression of erg6 via a tetracycline-controlled promoter halts growth and depletes ergosterol, accumulating lanosterol [6]. Unlike S. cerevisiae erg6Δ (non-lethal but stress-sensitive), Aspergillus cannot survive without Erg6, highlighting divergent evolutionary constraints despite conserved catalytic function.
Table 3: SMT/Erg6 Mutant Phenotypes Across Species
Organism | Gene | Phenotype of Loss/Repression | Sterol Alterations |
---|---|---|---|
Arabidopsis thaliana | SMT1 | Reduced growth, altered root morphology | ↑ Cholesterol, ↓ C-24 alkylated sterols |
Arabidopsis thaliana | SMT2 | Serrated petals, vascular defects | ↑ 24-Methylenecholesterol |
Aspergillus fumigatus | erg6 | Lethal; blocked hyphal extension | ↑ Lanosterol, ↓ Ergosterol |
Saccharomyces cerevisiae | erg6 | Viable; membrane permeability defects | ↑ Zymosterol, ↓ Ergosterol |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: